2-Chloro-4-nonanoylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nonanoylpyridine is a pyridine-based compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol This compound is characterized by the presence of a chlorine atom at the second position and a nonanoyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nonanoylpyridine typically involves the reaction of 2-chloropyridine with nonanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nonanoylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The nonanoyl group can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Amino or thio derivatives of this compound.
Oxidation Reactions: Carboxylic acids or ketones derived from the nonanoyl group.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-nonanoylpyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-nonanoylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of various pharmaceuticals and agrochemicals.
4-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.
2-Chloro-4-nitropyridine: Used as an intermediate in the synthesis of more complex molecules.
Uniqueness: 2-Chloro-4-nonanoylpyridine is unique due to the presence of both a chlorine atom and a nonanoyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)nonan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-2-3-4-5-6-7-8-13(17)12-9-10-16-14(15)11-12/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKCWKGCIBJRJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642138 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-74-2 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.